(2R,3R)-2-acetamido-3-methylpentanoic acid
Description
Overview of N-Acyl Alpha-Amino Acids in Chemical Biology and Organic Synthesis
N-acyl alpha-amino acids (NAAAs) are a significant class of molecules where an amino acid is linked to a fatty acid via an amide bond. nih.gov These compounds are not merely synthetic curiosities but are endogenous signaling molecules found in various biological systems, from bacteria to mammals. nih.govfrontiersin.org They are considered part of the expanded "endocannabinoidome," a complex lipid signaling system, due to their structural relationship with anandamide, a well-known endocannabinoid. nih.govfrontiersin.org
In chemical biology, NAAAs are studied for their diverse physiological roles. The identity of both the amino acid and the acyl chain can vary, leading to a vast number of potential compounds with distinct biological activities. nih.gov For instance, N-arachidonoyl glycine, the simplest N-arachidonoyl amino acid, was first identified in mammals and exhibits varying concentrations in different tissues, suggesting specific functions. nih.gov The biosynthesis of these molecules can occur through several pathways, including the direct acylation of amino acids or the breakdown of larger N-acylated proteins. frontiersin.orghmdb.ca
In organic synthesis, the N-acetylation of amino acids is a common strategy. Acetylation, the introduction of an acetyl group (a specific type of acyl group), can serve as a protective measure for the amino group during complex chemical transformations. researchgate.net Furthermore, the creation of N-acetylated derivatives is a key step in certain industrial processes, such as the enzymatic resolution of racemic amino acid mixtures. Processes have been developed for the acetylation of amino acids like leucine (B10760876) and methionine, often using acetic anhydride (B1165640), to produce N-acetyl-D,L-amino acid mixtures which can then be separated into their respective optically active forms. google.comgoogle.com
Stereochemical Framework of Isoleucine Derivatives
Isoleucine is one of two proteinogenic amino acids, along with threonine, that possesses two chiral centers. jst.go.jpresearchgate.netnih.gov This structural feature gives rise to a greater degree of stereoisomeric complexity compared to amino acids with only one chiral center. The presence of two stereogenic centers means that isoleucine can exist as four distinct stereoisomers. vaia.comyoutube.com These isomers have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. vaia.com This difference in spatial orientation is critical, as it dictates the molecule's biological activity and chemical properties.
The four stereoisomers of isoleucine consist of two enantiomeric pairs. google.com The separation and identification of these isomers are often challenging, requiring specialized analytical techniques such as high-performance liquid chromatography (HPLC) with chiral columns or chiral resolution labeling reagents. jst.go.jpresearchgate.netnih.gov
The absolute configuration of each chiral center in the isoleucine isomers is designated using the Cahn-Ingold-Prelog (R/S) notation. The two chiral carbons in isoleucine are the alpha-carbon (C-2) and the beta-carbon (C-3). vaia.com
The four stereoisomers are:
L-isoleucine : (2S,3S)-2-amino-3-methylpentanoic acid
D-isoleucine : (2R,3R)-2-amino-3-methylpentanoic acid
L-alloisoleucine : (2S,3R)-2-amino-3-methylpentanoic acid
D-alloisoleucine : (2R,3S)-2-amino-3-methylpentanoic acid
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the case of isoleucine, there are two enantiomeric pairs:
L-isoleucine (2S,3S) and D-isoleucine (2R,3R)
L-alloisoleucine (2S,3R) and D-alloisoleucine (2R,3S)
Diastereomers are stereoisomers that are not mirror images of each other. This relationship exists between any isomer and another that is not its enantiomer. For example, L-isoleucine (2S,3S) is a diastereomer of both L-alloisoleucine (2S,3R) and D-alloisoleucine (2R,3S). google.com
| Isomer Name | Absolute Configuration | Enantiomeric Relationship | Diastereomeric Relationship |
|---|---|---|---|
| L-isoleucine | (2S,3S) | D-isoleucine | L-alloisoleucine, D-alloisoleucine |
| D-isoleucine | (2R,3R) | L-isoleucine | L-alloisoleucine, D-alloisoleucine |
| L-alloisoleucine | (2S,3R) | D-alloisoleucine | L-isoleucine, D-isoleucine |
| D-alloisoleucine | (2R,3S) | L-alloisoleucine | L-isoleucine, D-isoleucine |
The compound (2R,3R)-2-acetamido-3-methylpentanoic acid is the N-acetylated derivative of D-isoleucine. researchgate.netchegg.com The acetylation process involves the substitution of a hydrogen atom on the alpha-amino group of D-isoleucine with an acetyl group (CH₃CO-). This modification converts the primary amine into a secondary amide, altering the molecule's chemical properties, such as its polarity and acidity.
This specific stereoisomer retains the (2R,3R) configuration of its parent amino acid, D-isoleucine. Its synthesis is typically achieved by reacting D-isoleucine with an acetylating agent, such as acetic anhydride. researchgate.net The preparation of N-acetylated amino acids is a fundamental step in various biochemical and synthetic applications. For example, mixtures of N-acetylated diastereomers, such as N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine, have been studied for their crystallization behavior and separability, which is crucial for obtaining pure stereoisomers. researchgate.net
| Property | Value |
|---|---|
| Systematic Name | This compound |
| Common Name | N-acetyl-D-isoleucine |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Parent Amino Acid | D-isoleucine ((2R,3R)-2-amino-3-methylpentanoic acid) |
| Functional Groups | Carboxylic acid, Amide |
Properties
IUPAC Name |
(2R,3R)-2-acetamido-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWZSUNGHMMJM-IYSWYEEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-31-9 | |
| Record name | N-Acetyl-D-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches to N-Acetylated Amino Acids
The introduction of the acetyl group onto an amino acid is a common transformation. However, preserving or creating the specific (2R,3R) configuration of N-acetyl-D-isoleucine requires carefully chosen methods.
Achieving high stereopurity is paramount in the synthesis of chiral molecules. Several strategies have been developed to control the stereochemistry during the formation of amino acids and their derivatives.
Chiral auxiliaries are reusable chemical entities that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgnih.gov
Asymmetric Strecker Synthesis: The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes. vaia.com In its classic form, it yields a racemic mixture. masterorganicchemistry.com However, by using a chiral auxiliary, such as (R)-phenylglycine amide, it can be rendered asymmetric. This approach often involves a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, allowing for its isolation in high diastereomeric purity. acs.org For the synthesis of a D-amino acid derivative, the corresponding (S)-phenylglycine amide could be employed. acs.org While broadly applicable, the use of hazardous cyanide sources and sometimes cryogenic temperatures can be drawbacks. nih.govnih.gov
Oxazolidinones (Evans Auxiliaries): Evans' oxazolidinones are powerful chiral auxiliaries widely used in asymmetric synthesis, particularly for alkylation and aldol (B89426) reactions to create new stereocenters with high predictability. rsc.org The process involves acylating the oxazolidinone with a desired acyl group, forming a chiral imide. harvard.edu The bulky substituent on the oxazolidinone then sterically directs the approach of electrophiles to the enolate, leading to highly diastereoselective alkylation. santiago-lab.comnih.gov For synthesizing a molecule like (2R,3R)-2-acetamido-3-methylpentanoic acid, an appropriate chiral oxazolidinone derived from an amino alcohol like valinol could be acylated, followed by a diastereoselective azidation or amination at the α-carbon. harvard.eduacs.org Subsequent removal of the auxiliary yields the desired chiral amino acid derivative. santiago-lab.com
| Method | Key Reagent/Auxiliary | General Principle | Advantages | Challenges |
|---|---|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Phenylglycine Amide | Diastereoselective addition of cyanide to an imine, followed by crystallization-induced asymmetric transformation. acs.org | Cost-effective starting materials, potential for high diastereomeric excess (d.r. > 99/1). acs.org | Use of toxic cyanides, sometimes requires cryogenic conditions. nih.govnih.gov |
| Evans' Oxazolidinone | Chiral Oxazolidinones | Steric hindrance from the auxiliary directs the diastereoselective alkylation or amination of a chiral imide enolate. santiago-lab.com | High stereocontrol, predictable outcomes, well-established methodology. rsc.orgnih.gov | Multi-step process involving attachment and removal of the auxiliary. santiago-lab.com |
An alternative route to D-amino acids is the stereochemical inversion of the more abundant L-amino acids. nih.gov Isoleucine has two chiral centers, at Cα and Cβ. Inversion at the Cα position of L-isoleucine (2S,3S) produces D-alloisoleucine (2R,3S), while inversion at the Cβ position gives L-alloisoleucine (2S,3R). nih.gov To obtain D-isoleucine (2R,3R), both centers would need to be inverted relative to L-isoleucine.
However, epimerization at the α-carbon is a more common strategy. For instance, L-isoleucine can be acetylated and epimerized using acetic anhydride (B1165640) to form a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. researchgate.net These diastereomers can then be separated. Other methods involve converting the L-amino acid into a derivative like a hydantoin, which can then be epimerized and stereoselectively hydrolyzed by an enzyme (a D-hydantoinase) to yield the D-amino acid derivative. google.com Photochemical methods using chiral catalysts have also been shown to selectively invert stereogenic centers in amino acid derivatives. researchgate.net
The most straightforward conceptual approach is the direct acetylation of D-isoleucine. This is typically achieved using acetic anhydride. google.comgoogle.com The reaction conditions, such as solvent and temperature, can be optimized to ensure complete acetylation while minimizing side reactions. google.com A key concern during this process, especially if performed under conditions that might favor racemization, is the retention of stereochemical integrity at the α-carbon.
Studies on the N-acetylation of peptides have shown that pH control is crucial for selectivity. The α-amino group is generally more nucleophilic than the ε-amino group of lysine (B10760008) at neutral pH, allowing for selective Nα-acetylation. nih.gov For a free amino acid like D-isoleucine, direct acylation with acetic anhydride is generally efficient. google.com The optical purity of the product is a critical parameter, and methods using acyl chlorides have been noted to sometimes cause racemization, whereas direct acylation with acetic anhydride can often proceed without loss of stereochemical integrity. lookchem.com
Mechanistic Studies on Racemization Control in Amidation Reactions
Racemization at the α-carbon is a significant risk during chemical manipulations of amino acids, particularly during peptide bond formation (amidation). nih.govacs.org This occurs through the formation of a planar, achiral intermediate, such as an oxazolone (B7731731) (azlactone), which can be protonated from either face, leading to a loss of stereochemical purity.
The choice of coupling agent and the strength of the base used during amidation reactions are critical factors in controlling racemization.
Coupling Agents: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly used to activate the carboxylic acid for amide bond formation. However, studies on the TBTU-mediated amidation of N-acetyl-L-phenylalanine have shown that significant racemization can occur. nih.gov The formation of an oxazolone intermediate is a likely pathway for this racemization.
Base Strength: The base used to deprotonate the carboxylic acid and neutralize the reaction mixture plays a crucial role. Strong, non-nucleophilic bases can promote the formation of the oxazolone intermediate, thereby increasing the risk of racemization. Research has shown that using a weaker base, such as pyridine (B92270), can significantly reduce the extent of racemization during TBTU-mediated coupling of N-acetylated amino acids compared to stronger bases like triethylamine (B128534) or diisopropylethylamine. nih.gov
| Base | Relative Strength | Observed Racemization | Plausible Reason |
|---|---|---|---|
| Pyridine | Weak | Reduced | Less prone to promoting the formation of the racemization-prone oxazolone intermediate. |
| Triethylamine (TEA) | Strong | Significant | Promotes oxazolone formation. |
| Diisopropylethylamine (DIPEA) | Strong, Sterically Hindered | Significant | Effectively promotes oxazolone formation. |
For the synthesis of this compound, these findings imply that while direct acetylation of D-isoleucine is feasible, any subsequent coupling reactions involving its carboxyl group must be carefully designed to prevent epimerization at the C2 position.
Role of Azlactone Intermediates and Mitigation Strategies
In the context of peptide synthesis or the chemical modification of N-acetylated amino acids like N-acetyl-L-isoleucine, azlactone (or oxazolone) intermediates play a critical but often problematic role. researchgate.netwikipedia.org The formation of an azlactone occurs via an intramolecular reaction where the oxygen of the N-acetyl group attacks the activated carboxyl group of the amino acid. researchgate.net This cyclization is a key step in historical amino acid synthesis methods like the Erlenmeyer–Plöchl synthesis. wikipedia.org
A significant drawback of azlactone formation is the high risk of epimerization at the α-carbon stereocenter. nih.gov The α-hydrogen of the azlactone ring is moderately acidic, and its removal leads to the formation of a planar, aromatic-like enolate tautomer. researchgate.net This intermediate can be re-protonated from either side, leading to racemization. Studies on N-benzoyl isoleucine have shown that while the initial N-acylation step may proceed without racemization, the subsequent intramolecular cyclization to the azlactone can lead to complete epimerization, resulting in a 1:1 mixture of diastereomers. nih.gov Theoretical studies suggest that this epimerization likely occurs through a base-mediated deprotonation/protonation equilibrium after the azlactone ring has formed. nih.govacs.org Even byproducts of coupling reactions, such as urea (B33335) derivatives from carbodiimide (B86325) reagents, can act as a base to facilitate this racemization. acs.org
Mitigation of this unwanted racemization is crucial for maintaining stereochemical purity. Strategies include:
Avoiding Activating Conditions: Minimizing the use of strong activating agents and conditions that favor azlactone formation.
Base Selection: The choice of base can be critical. For instance, in certain amidation reactions, using a weaker base like pyridine has been shown to reduce the extent of racemization compared to stronger, non-nucleophilic bases. researchgate.net
Alternative Synthetic Routes: Employing synthetic methods that bypass the formation of azlactone intermediates altogether is another effective strategy. nih.gov
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity and milder reaction conditions. For N-acetyl-L-isoleucine, enzymatic methods are particularly relevant for both its direct synthesis and for the resolution of racemic mixtures.
Direct enzymatic N-acetylation of the parent amino acid, L-isoleucine, can be achieved using N-acyltransferases. An example of such an enzyme is the L-amino acid N-acyltransferase MnaT from Escherichia coli. uniprot.org This enzyme catalyzes the transfer of an acyl group from a coenzyme A (CoA) thioester, such as acetyl-CoA, to the amino group of an L-amino acid to form the corresponding N-acetylated product. uniprot.org
The primary role of MnaT appears to be related to the optimal growth of E. coli through the formation of N-acetylated amino acids. uniprot.org Its substrate specificity has been studied, showing a preference for certain amino acids. While it is highly active with L-methionine and its derivatives (sulfone, sulfoximine, sulfoxide), it is also capable of acylating other free L-amino acids. uniprot.org However, it shows very poor activity towards acidic (aspartate, glutamate) and some polar (asparagine, lysine, glutamine) amino acids. uniprot.org The acyl donor specificity is also defined, with propanoyl-CoA being a better substrate than acetyl-CoA, while butyryl-CoA is a much poorer substrate. uniprot.org Although L-isoleucine is not its primary substrate, the broad capability of MnaT makes it a candidate for the biocatalytic production of N-acetyl-L-isoleucine from L-isoleucine and acetyl-CoA.
A widespread and industrially significant method for producing enantiomerically pure L-amino acids is the kinetic resolution of a chemically synthesized racemic mixture of N-acetyl amino acids. nih.govnih.govresearchgate.net This process utilizes L-aminoacylases (EC 3.5.1.14), which are enzymes that stereoselectively hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid unreacted. The resulting free L-amino acid can then be easily separated from the unhydrolyzed D-enantiomer.
Aminoacylase (B1246476) from Streptomyces mobaraensis : An aminoacylase isolated from Streptomyces mobaraensis (Sm-AA) has been shown to be effective in this process. This enzyme exhibits high hydrolytic activity towards a variety of N-acetyl-L-amino acids. It is a monomeric protein with a molecular mass of approximately 55 kDa and belongs to the peptidase M20 family.
E. coli Acetylornithine Deacetylase (ArgE) : The enzyme ArgE (EC 3.5.1.16), primarily known for its role in the arginine biosynthesis pathway where it hydrolyzes N-acetyl-L-ornithine, also functions as a potent aminoacylase. uniprot.orgebi.ac.uk It is a member of the metal-dependent aminoacylase family and displays broad substrate specificity. nih.gov ArgE can efficiently hydrolyze various α-N-acyl-L-amino acids, in some cases with higher activity than for its native substrate. nih.gov For example, α-N-acetyl- and α-N-formylmethionine are hydrolyzed more readily than N-acetyl-L-ornithine. nih.gov This broad specificity makes ArgE a highly effective catalyst for the resolution of racemic N-acetyl amino acids, including N-acetyl-isoleucine. The enzyme contains a dinuclear metal site and its activity can be significantly enhanced by the addition of cobalt or zinc ions. nih.govnih.gov
| Property | Value (for E. coli ArgE) |
| Enzyme Commission No. | EC 3.5.1.16 uniprot.orgebi.ac.uk |
| Function | Hydrolysis of N(2)-acetylated L-amino acids. uniprot.org |
| Substrate Specificity | Broad; includes N-acetyl-L-ornithine, N-acetylmethionine. nih.gov |
| Metal Cofactors | Contains Zinc (Zn); activity enhanced by Co²⁺ and Mn²⁺. nih.govnih.gov |
| Kinetic Parameters | For N-acetyl-L-ornithine (with Mn²⁺): kcat = 550 s⁻¹, Km = 0.8 mM. nih.gov |
| Inhibitors | Competitively inhibited by Bestatin (Ki = 67 µM). nih.gov |
Standard kinetic resolution is fundamentally limited to a maximum theoretical yield of 50% because only one enantiomer of the racemic starting material is converted to the product. Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that overcomes this limitation, enabling the potential for a 100% theoretical yield of a single, enantiopure product.
DKR combines the enantioselective reaction of a kinetic resolution with a simultaneous in-situ racemization of the starting material. This ensures that the less reactive enantiomer is continuously converted into the more reactive one, which is then consumed in the stereoselective reaction. For a DKR process to be efficient, the rate of racemization must be at least as fast as the rate of reaction of the faster-reacting enantiomer.
While not yet specifically detailed for this compound, DKR has been successfully applied to the synthesis of other N-alkyl amino acids. For example, a lipase-catalyzed DKR of PEGylated N-alkyl amino esters has been developed. This method allows for the synthesis of a wide range of enantiomerically enriched N-alkyl unnatural amino acids with high yields (up to 98%) and excellent enantiomeric excess (up to 99% ee). The use of a biocatalyst (lipase) under aqueous conditions demonstrates a practical and scalable approach to producing stereochemically pure amino acid derivatives.
Advanced Spectroscopic Characterization
Spectroscopy is a fundamental tool for probing the structural details of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer a window into the electronic environment of atomic nuclei and the vibrational modes of chemical bonds, respectively.
NMR spectroscopy is unparalleled in its ability to provide detailed information about the structure, dynamics, and chemical environment of molecules in solution.
Interactive Data Table: Representative NMR Chemical Shifts for N-Acetyl Amino Acid Structures
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Notes |
| ¹H | Carboxylic Acid (-COOH) | ~12.5 | Broad singlet, solvent dependent. Based on N-acetyl-L-leucine data. chemicalbook.com |
| ¹H | Amide (-NH) | ~8.09 | Doublet, couples with α-H. Based on N-acetyl-L-leucine data. chemicalbook.com |
| ¹H | Alpha Proton (α-CH) | ~4.20 | Multiplet. Chemical shift is sensitive to stereochemistry. chemicalbook.comresearchgate.net |
| ¹H | Acetyl Methyl (-COCH₃) | ~1.84 | Singlet. chemicalbook.com |
| ¹H | Side Chain Protons | ~0.8-1.6 | Complex multiplets. chemicalbook.com |
| ¹³C | Carbonyl (-COOH) | >170 | |
| ¹³C | Amide Carbonyl (-NHCO) | ~170 | |
| ¹³C | Alpha Carbon (α-CH) | ~57 | Chemical shift differs between isoleucine and allo-isoleucine diastereoisomers. researchgate.net |
| ¹³C | Acetyl Methyl (-COCH₃) | ~22-23 | |
| ¹³C | Side Chain Carbons | ~11-40 |
Note: The data presented is representative and based on closely related structures like N-acetyl-L-leucine and isoleucine derivatives. Actual values for this compound may vary.
¹H NMR spectroscopy serves as a powerful, non-invasive method for real-time monitoring of enzymatic reactions. rsc.orgnih.gov The biocatalytic deacetylation of N-acetyl amino acids, a reaction of significant interest in biotechnology for producing enantiopure amino acids, can be followed directly inside the NMR tube. rsc.orged.ac.uk By monitoring the reaction over time, researchers can observe the decrease in signals corresponding to the N-acetylated starting material and the simultaneous appearance of signals from the free amino acid product and the acetate (B1210297) byproduct. ed.ac.uk For example, in the deacetylation of N-Ac-L-Valine, the disappearance of the N-acetyl proton signal at ~2.16 ppm and the emergence of the acetate singlet at ~2.02 ppm allows for the calculation of reaction conversion and rates. ed.ac.ukrsc.org This in-situ technique provides detailed insights into enzyme kinetics, substrate specificity, and reaction progress without the need for sample quenching or separation. rsc.orgnih.gov
Determining the enantiomeric purity of chiral molecules is crucial in many scientific fields. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a potent method for chiral discrimination. nih.govnih.gov CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov These interactions lead to a difference in the chemical shifts (Δδ) for the signals of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification. nih.govacs.org
For N-acetyl amino acids, various CSAs have been developed. acs.orgresearchgate.net For example, a C₂-symmetrical bis-thiourea chiral solvating agent has shown remarkable ability to enantiodiscriminate N-acetyl amino acid derivatives. acs.org In the presence of this CSA, the sharp singlet of the acetyl protons of the two enantiomers splits into two distinct signals, enabling the determination of enantiomeric excess. acs.org The mechanism involves the formation of diastereomeric complexes stabilized by hydrogen bonding, where the different spatial arrangement of the analyte's substituents relative to the CSA's aromatic rings leads to the observed chemical shift non-equivalence. acs.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions
Interactive Data Table: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~2500-3300 | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~2850-2960 | C-H Stretch | Aliphatic |
| ~1700-1730 | C=O Stretch | Carboxylic Acid Dimer |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1400-1440 | C-O-H Bend | Carboxylic Acid |
| ~920 | O-H Bend | Carboxylic Acid Dimer |
Note: These are approximate ranges. The exact positions of the bands can be influenced by the physical state (solid or liquid) and intermolecular interactions like hydrogen bonding.
The broad O-H stretching band of the carboxylic acid and the distinct N-H and C=O stretching bands of the amide group are particularly informative. The positions and shapes of these bands can indicate the extent and nature of hydrogen bonding within the crystal lattice or in solution, providing clues about the supramolecular structure. researchgate.net
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. While the crystal structure for the specific (2R,3R) diastereomer was not found, data for the related N-acetyl-DL-isoleucine ((2S,3S) and (2R,3R) mixture) and N-acetyl-L-alloisoleucine ((2S,3R) isomer) are available. nih.govnih.gov
For N-acetyl-DL-isoleucine, the crystal structure was solved in the orthorhombic space group P b c a. nih.gov For N-acetyl-L-alloisoleucine, the structure was also determined in the P b c a space group. nih.gov These analyses reveal the precise conformation of the molecule and how individual molecules pack together in the crystal, stabilized by a network of hydrogen bonds involving the amide and carboxylic acid groups.
Interactive Data Table: Crystallographic Data for Related N-Acetyl Amino Acids
| Parameter | N-acetyl-DL-isoleucine | N-acetyl-L-alloisoleucine ((2S,3R) isomer) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P b c a | P b c a |
| a (Å) | 7.0603 | 11.6067 |
| b (Å) | 9.2687 | 12.8312 |
| c (Å) | 29.062 | 13.3226 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
Source: PubChem CID 7036275 nih.gov, PubChem CID 76501 nih.gov
The crystallographic data confirms the molecular connectivity and stereochemistry and provides an unambiguous basis for understanding the molecule's solid-state conformation.
Detailed Structural Elucidation and Conformational Analysis
Detailed Conformational Analysis
The dynamic nature of (2R,3R)-2-acetamido-3-methylpentanoic acid in solution or in the gas phase is characterized by a complex potential energy surface with multiple local minima corresponding to different stable conformers. The interconversion between these conformers proceeds through transition states with specific energy barriers. Understanding these interconversion pathways and the associated energetics is crucial for a complete picture of the molecule's behavior. The primary modes of conformational change involve rotation around the amide C-N bond and the single bonds of the carbon backbone and side chain.
The most significant energy barrier to conformational change in N-acetylated amino acids is typically the rotation around the amide C-N bond, which exhibits partial double-bond character. This leads to the existence of cis and trans isomers with respect to the orientation of the acetyl group and the Cα proton. The trans conformation is generally more stable than the cis conformation. For N-acetylated amino acids, the energy barrier for trans-cis isomerization is substantial, on the order of 20 kcal/mol. nih.gov This high barrier means that interconversion between the trans and cis forms is a slow process at room temperature. The transition state for this isomerization involves a twisted amide bond where the carbonyl group plane is roughly perpendicular to the N-H plane. nih.gov
Rotation around the Cα-N (φ) and Cα-C' (ψ) backbone dihedral angles, as well as the Cα-Cβ (χ1) and Cβ-Cγ (χ2) side-chain dihedral angles, leads to a variety of lower-energy conformers. Computational studies on analogous N-acetylated amino acids, such as N-acetylglycine, have identified multiple stable conformations. nih.gov These conformers are often stabilized by intramolecular hydrogen bonds, for instance between the amide proton and the carbonyl oxygen of the carboxylic acid group, or between the amide carbonyl oxygen and the carboxylic acid proton.
The interconversion between these rotamers involves overcoming smaller energy barriers compared to the amide bond isomerization. These barriers are associated with the torsional strain of rotating around the single bonds. For example, the rotation around the Cα-Cβ bond in the isoleucine side chain will be influenced by steric interactions between the methyl group on Cβ and the substituents on Cα, as well as the ethyl group on Cβ.
While a detailed potential energy surface for this compound is not extensively reported in the literature, the energetic parameters for key conformational transitions can be estimated from studies on similar molecules.
Table 1: Estimated Energy Barriers for Conformational Interconversions
| Interconversion | Dihedral Angle(s) Involved | Estimated Energy Barrier (kcal/mol) | Reference |
| trans-cis Amide Isomerization | ω (Cα-C-N-Cα) | ~20 | nih.gov |
| Backbone Rotation | φ (N-Cα) and ψ (Cα-C') | 1 - 5 | msu.edu |
| Side-Chain Rotation | χ1 (Cα-Cβ) | 2 - 6 | msu.edu |
Note: The energy barriers for backbone and side-chain rotations are estimates based on general values for substituted alkanes and peptides and can vary depending on the specific interactions within the molecule.
The transition states for the lower-energy rotational processes correspond to eclipsed or partially eclipsed conformations of the rotating groups. For instance, the transition state for rotation around the Cα-Cβ bond would involve the eclipsing of the Cα-H and Cβ-CH3 or Cβ-CH2CH3 bonds, leading to increased torsional and steric strain. The precise geometries and energies of these transition states can be determined through high-level computational chemistry methods, which would provide a more complete understanding of the conformational dynamics of this compound.
Strategic Applications in Advanced Organic Synthesis and Chemical Biology
Utilization as a Chiral Building Block in Complex Molecule Synthesis
A chiral building block is a molecule possessing one or more stereocenters that is incorporated into a larger synthetic target. The inherent chirality of the block is transferred to the final product, defining its stereochemical identity. (2R,3R)-2-acetamido-3-methylpentanoic acid and its parent amino acid, D-allo-isoleucine, serve this purpose effectively in several advanced synthetic applications.
Precursor for Non-Proteinogenic Alpha-Amino Acids
Non-proteinogenic, or unnatural, amino acids are crucial components in many pharmaceutical intermediates and bioactive natural products. google.com D-allo-isoleucine, the parent compound of this compound, is itself an uncommon amino acid that serves as a starting point for the synthesis of even more complex, tailor-made amino acids. rsc.orgelectronicsandbooks.com
A notable example is the synthesis of isostatine (B12759420), a β-hydroxy-γ-amino acid that is a key component of the potent antineoplastic agent Didemnin B. electronicsandbooks.com The synthesis begins with D-allo-isoleucine, leveraging its (2R,3S) configuration to establish the required stereocenters in the final isostatine structure. rsc.orgelectronicsandbooks.com This transformation underscores the value of D-allo-isoleucine as a non-proteinogenic precursor, where its specific stereochemistry is essential for the biological activity of the target molecule.
| Precursor | Target Non-Proteinogenic Amino Acid | Significance |
| D-allo-isoleucine | Isostatine ((3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid) | Component of the antineoplastic agent Didemnin B |
Synthesis of Alpha, Beta-Dehydro-Alpha-Amino Acids and Dehydropeptides
Alpha,beta-dehydroamino acids (ΔAAs) are non-canonical amino acids found in a variety of naturally occurring peptides, including toxins and antibiotics. researchgate.net The double bond in their structure introduces conformational constraints into peptide chains, which can enhance metabolic stability and biological activity. magtech.com.cn The synthesis of dehydropeptides, particularly those containing bulky side chains like dehydro-isoleucine, is a significant challenge in peptide chemistry.
Isoleucine derivatives are direct precursors to the corresponding dehydro-isoleucine residues. nih.gov For instance, the synthesis of yaku'amide A, a linear anticancer peptide rich in bulky dehydroamino acids, involves the stereospecific construction of Z- and E-ΔIle residues. byu.edu While various methods exist for creating the α,β-double bond, such as the dehydration of β-hydroxyamino acids or the elimination from β-functionalized precursors, these often require multi-step procedures and careful control to achieve the desired alkene geometry. researchgate.netbyu.edu The use of this compound as a starting material provides the necessary carbon skeleton and stereochemical foundation for conversion into a ΔIle residue for incorporation into bioactive dehydropeptides.
Intermediate in the Synthesis of Beta-Lactam Antibiotics and Related Structures
The β-lactam ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins. numberanalytics.com The efficacy of many semi-synthetic β-lactam antibiotics is heavily dependent on the nature of the acylamino side chain at the C-6 or C-7 position. Many of these side chains are derived from unnatural amino acids. For example, various advanced-generation β-lactam antibiotics utilize side chains derived from D-phenylglycine or other D-configured amino acids. google.com
D-amino acids are known to play roles in the biosynthesis and activity of certain antibiotics. nih.gov Studies on the biosynthesis of actinomycin (B1170597) have shown that D-isoleucine and D-allo-isoleucine can serve as precursors to the peptide lactone portions of these antibiotics. nih.gov In synthetic applications, this compound can function as a precursor for a unique side chain. Following activation of its carboxyl group, it can be coupled to a β-lactam nucleus, such as 7-aminocephalosporanic acid (7-ACA), to generate novel antibiotic candidates whose properties are modulated by the specific (2R,3R) stereochemistry of the isoleucine side chain. nih.gov
Application as Chiral Auxiliaries in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. numberanalytics.com Amino acids are a common source for the synthesis of effective chiral auxiliaries. numberanalytics.comresearchgate.net
Facilitating Stereoselective Aldol (B89426), Michael Addition, and Alkylation Reactions
Chiral auxiliaries derived from amino acids are workhorses in asymmetric synthesis for creating carbon-carbon bonds with high stereocontrol. numberanalytics.comyoutube.com The most famous examples are the Evans oxazolidinone auxiliaries, which are synthesized from amino acids via reduction to the corresponding amino alcohol, followed by cyclization. youtube.comyoutube.com
An auxiliary derived from (2R,3R)-2-amino-3-methylpentanoic acid (D-allo-isoleucine) would be prepared by reducing the carboxylic acid to a primary alcohol, yielding (2R,3R)-2-amino-3-methylpentan-1-ol. This amino alcohol can then be converted into various auxiliary types, such as an oxazolidinone or a pseudoephenamine-type amide. nih.govnih.gov
In a typical application, the auxiliary is acylated to form a chiral imide. Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) generates a rigid, chelated (Z)-enolate. The bulky substituent at the C-4 position of the auxiliary (the sec-butyl group from the D-allo-isoleucine backbone) effectively shields one face of the enolate. york.ac.uk This forces an incoming electrophile, such as an alkyl halide (alkylation), an aldehyde (aldol reaction), or an α,β-unsaturated ketone (Michael addition), to approach from the less hindered face, resulting in a new stereocenter with a predictable configuration. google.comharvard.edumasterorganicchemistry.comyoutube.com The high diastereoselectivity achieved in these reactions makes this a powerful strategy for constructing complex chiral molecules. nih.gov
| Reaction Type | Electrophile | General Outcome |
| Alkylation | Alkyl Halide (R-X) | Highly diastereoselective formation of a new C-C bond, creating an α-substituted carboxylic acid derivative. |
| Aldol Addition | Aldehyde (R-CHO) | Diastereoselective formation of a β-hydroxy carbonyl compound with two new contiguous stereocenters. |
| Michael Addition | α,β-Unsaturated Carbonyl | Diastereoselective 1,4-conjugate addition leading to a γ-functionalized carbonyl compound. |
Role of Chiral Imide Auxiliaries in Polyketide Synthesis
Polyketides are a large and diverse class of natural products, many of which possess potent biological activities. Their structures are characterized by repeating alkyl units with varied oxidation patterns and stereochemistry. The iterative synthesis of polyketide chains presents a significant synthetic challenge, requiring precise control over the formation of multiple stereocenters. frontiersin.org
Chiral auxiliaries can be employed in an iterative fashion to build up polyketide chains. frontiersin.org A chiral imide auxiliary derived from this compound would be a valuable tool in this context. The synthetic strategy involves a repeating cycle of reactions:
Asymmetric Alkylation: The chiral imide is alkylated with high diastereoselectivity to install the first stereocenter.
Auxiliary Cleavage: The auxiliary is removed to reveal a chiral carboxylic acid.
Chain Elongation and Reattachment: The carboxylic acid is converted into a new, elongated acyl group, which is then reattached to the chiral auxiliary.
This cycle is repeated to add successive units, with the chiral auxiliary directing the stereochemistry at each alkylation step. This approach was successfully used in the synthesis of the polyketide (+)-siphonarienone, where a chiral auxiliary-based asymmetric alkylation was the key strategy for controlling the stereocenters. frontiersin.org The use of amino acid-derived auxiliaries in this manner provides a reliable and programmable route to complex polyketide structures. nih.gov
Implications in Peptide Chemistry and Amide Bond Formation
The unique stereochemistry of this compound, a derivative of D-isoleucine, presents specific implications for its use in peptide chemistry. chemicalbook.com The presence of two adjacent chiral centers and a β-methyl group influences peptide conformation and reactivity in amide bond formation. Its integration into peptide chains is governed by the principles of modern peptide synthesis, where control over stereochemistry and the nature of protecting groups are paramount.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into complex peptides on a solid support. gyrosproteintechnologies.commasterorganicchemistry.com A fundamental requirement of this methodology is the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent self-polymerization and ensure selective amide bond formation. altabioscience.compeptide.com The most common strategies in SPPS are the Fmoc/tBu and Boc/Bzl protection schemes, which offer orthogonal deprotection conditions, allowing for the selective removal of the N-terminal protecting group without affecting the acid-labile side-chain protecting groups. peptide.combiosynth.com
The acetyl group in this compound serves as an N-protecting group. While not typically used for elongating peptide chains due to the difficulty of its removal, N-acetylation is a common strategy for "capping" unreacted amino groups on the growing peptide chain during SPPS to prevent the formation of deletion-sequence impurities. gyrosproteintechnologies.com
Research has also explored other N-protecting groups for isoleucine derivatives in SPPS. For instance, an improved SPPS method has been developed utilizing α-azide-protected amino acids, including (2R,3R)-2-azido-3-methylpentanoic acid. jst.go.jp The azido (B1232118) group serves as a protecting group that can be converted to the amine for subsequent coupling. This highlights the ongoing development of protecting group strategies for challenging or unconventional amino acids.
| Protecting Group | Full Name | Cleavage Condition | Common Use in SPPS |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Temporary Nα-protection |
| Boc | tert-Butyloxycarbonyl | Moderate Acid (e.g., TFA) | Temporary Nα-protection |
| Acetyl | Acetyl | Harsh (generally non-labile) | N-terminal capping |
| Azido | Azide | Reduction (e.g., phosphines) | Nα-protection |
| Z | Benzyloxycarbonyl | Strong Acid / Hydrogenolysis | Side-chain protection (Lys) |
Table 1: Comparison of common N-protecting groups used in peptide synthesis, their cleavage conditions, and primary applications. gyrosproteintechnologies.compeptide.compeptide.combiosynth.comjst.go.jp
Maintaining stereochemical integrity at the α-carbon is a critical challenge during amide bond formation in peptide synthesis. biosynth.comyoutube.com The activation of the carboxylic acid required for coupling increases the acidity of the α-proton, creating a risk of epimerization, particularly for sterically hindered amino acids. peptide.com The (2R,3R) configuration of the title compound, derived from D-isoleucine, must be preserved during its incorporation into a peptide sequence. chemicalbook.com
The presence of a β-methyl group, as found in isoleucine derivatives, adds a layer of complexity. The synthesis of peptides containing β-methyl amino acids has been shown to produce multiple stereoisomers that require careful chromatographic separation and characterization. nih.gov The choice of coupling reagent is crucial for minimizing racemization. Reagents like 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to cause very little epimerization, especially when coupling amino acids that are prone to it. peptide.com The reaction conditions, including solvent and temperature, must also be carefully optimized to ensure that the stereochemical configuration of the this compound residue remains intact upon its incorporation into a peptide chain.
Generation of Functionalized Derivatives for Chemical Biology Research
The N-acetylated D-isoleucine structure of this compound serves as a valuable chiral starting material for the synthesis of other functionalized molecules used in chemical biology. Its protected amine and defined stereocenters allow for selective transformations at the carboxylic acid terminus.
Chiral α-amino aldehydes are versatile synthetic intermediates, notably used as precursors for enzyme inhibitors and in various carbon-carbon bond-forming reactions. nih.govjst.go.jp A common route to their synthesis involves the controlled reduction of an N-protected amino acid derivative. nih.gov The carboxylic acid of a starting material like this compound can be activated, for example, as a Weinreb amide or a phenyl ester, and then reduced to the corresponding aldehyde. nih.govjst.go.jp
Reagents such as diisobutylaluminum hydride (DIBAL-H) are often employed for the reduction of esters to aldehydes. jst.go.jp However, a significant challenge in this synthesis is the potential for racemization at the α-carbon, as the resulting aldehyde can undergo keto-enol tautomerism, particularly during purification on silica (B1680970) gel. jst.go.jp Therefore, reaction and workup conditions must be mild and carefully controlled to preserve the chiral integrity of the newly formed α-amino aldehyde. The synthesis can also be performed on a solid support, where an N-protected amino acid is anchored and its carboxylic acid function is converted to an aldehyde before cleavage from the resin. nih.gov
Peptide thioesters are key intermediates in protein chemistry, most notably for their use in Native Chemical Ligation (NCL), a powerful method for assembling large proteins from smaller, unprotected peptide fragments. core.ac.ukrsc.org One innovative method for generating thioesters is through an intramolecular N-to-S acyl transfer reaction. nih.govchemrxiv.orgchemrxiv.org This process typically involves a peptide ending in a cysteine residue or a specially designed auxiliary, where the acyl group migrates from a nitrogen atom to a nearby sulfur atom, converting a stable amide into a more reactive thioester. nih.govnih.gov
The efficiency of N-to-S acyl transfer can be highly dependent on the local peptide sequence. Research has shown that the reaction proceeds well when the residue preceding the C-terminal cysteine is Gly, His, or another Cys. nih.gov However, a critical finding related to the (2R,3R)-3-methylpentanoic acid backbone is that when the pre-terminal residue (Xaa in an Xaa-Cys motif) is a β-branched amino acid like isoleucine, there is no appreciable formation of the thioester under certain conditions. nih.gov This inhibition is attributed to steric hindrance from the β-methyl group, which disfavors the formation of the necessary cyclic intermediate for the acyl shift.
To overcome such limitations, alternative strategies have been developed. One approach utilizes a novel cysteine-derived oxazolidinone that functions as both a chiral auxiliary and an acyl transfer agent, enabling the conversion of stable chiral amides into reactive thioesters under mild conditions for downstream applications. chemrxiv.orgchemrxiv.org
| Factor | Observation | Reference |
| Preceding Amino Acid | Thioester formation is efficient for Gly-Cys, His-Cys, and Cys-Cys junctions. | nih.gov |
| β-Branched Residues | No appreciable thioester formation observed at Xaa-Cys junctions where Xaa is a β-branched amino acid (e.g., Isoleucine). | nih.gov |
| pH | The reaction is facilitated by mildly acidic pH (below 7), which protonates the liberated amino group. | nih.gov |
| Temperature | Heating to 50-60 °C is often required to drive the reaction. | nih.gov |
| Additives | Tris-(2-carboxyethyl)phosphine (TCEP) can increase the reaction rate by maintaining a reducing environment. | nih.gov |
Table 2: Factors affecting thioester formation via N→S acyl transfer in native peptide sequences.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended to confirm the stereochemical configuration of (2R,3R)-2-acetamido-3-methylpentanoic acid?
Answer:
The stereochemistry of this compound can be confirmed using NMR spectroscopy (e.g., H and C NMR) to analyze coupling constants and diastereotopic proton splitting patterns. For example, vicinal coupling constants () can indicate relative configuration . X-ray crystallography provides definitive proof by resolving spatial arrangements of substituents, as demonstrated in structurally similar compounds . Chiral chromatography (e.g., using a Chiralpak® column) or polarimetry can validate enantiopurity by comparing retention times or optical rotation against known standards .
Advanced: How can stereoselective synthesis of this compound be optimized to minimize racemization?
Answer:
Key strategies include:
- Enzymatic resolution : Use lipases or acylases to selectively hydrolyze undesired enantiomers .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to control stereochemistry during β-methyl group formation .
- Low-temperature reactions : Conduct acylations or amidations at ≤0°C to reduce epimerization .
- In-line monitoring : Use HPLC or LC-MS to track enantiomeric excess (ee) during synthesis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335: respiratory irritation) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation .
Advanced: How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across different analytical methods?
Answer:
Discrepancies often arise from:
- Matrix effects : Remove impurities via solid-phase extraction (SPE) before LC-MS analysis .
- Calibration errors : Validate chiral columns with certified reference standards (e.g., USP-grade materials) .
- Method sensitivity : Compare NMR integration (≥5% ee detection limit) versus polarimetry (≥1% ee) .
- Kinetic vs. thermodynamic control : Monitor reaction quench times to avoid post-synthesis racemization .
Advanced: What computational tools are effective for predicting the physicochemical properties and reactivity of this compound?
Answer:
- Quantum mechanical calculations : Use Gaussian or ORCA to model transition states for stereoselective reactions (e.g., DFT for activation barriers) .
- QSPR models : Predict solubility and logP values using COSMOtherm or ACD/Labs .
- Retrosynthesis software : Leverage AI-driven platforms (e.g., Synthia, Reaxys) to propose routes with >90% stereochemical fidelity .
- Molecular dynamics : Simulate enzyme-substrate interactions (e.g., amidase binding) to optimize biocatalytic steps .
Basic: What are the key steps for characterizing the purity of this compound using chromatographic techniques?
Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in HO/MeOH) to assess purity (>98% by area normalization) .
- TLC : Spot on silica gel (eluent: EtOAc/hexane 3:7) and visualize with ninhydrin for amine detection .
- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .
Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
Answer:
- Flow chemistry : Implement continuous reactors to control exothermic reactions and reduce batch variability .
- Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
- In-situ FTIR : Monitor reaction progress in real time to identify racemization triggers (e.g., pH shifts) .
- Crystallization strategies : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance ee during recrystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
